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Compound Name: CEP-11981 tosylate

Cat. No.: B1683798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CEP-11981 tosylate is a potent, orally bioavailable multi-kinase inhibitor with significant

antiangiogenic and antineoplastic activities. It primarily targets Vascular Endothelial Growth

Factor Receptors (VEGFRs) and the Tyrosine kinase with immunoglobulin-like and EGF-like

domains 2 (TIE2), key regulators of angiogenesis.[1] This document provides detailed protocols

for in vitro assays to characterize the activity of CEP-11981, including a biochemical kinase

inhibition assay and a cell-based endothelial tube formation assay.

Mechanism of Action
CEP-11981 selectively binds to and inhibits VEGFR and TIE2 receptor tyrosine kinases. This

inhibition disrupts downstream signaling pathways, leading to the suppression of endothelial

cell proliferation, migration, and survival, which are critical processes for angiogenesis. By

blocking these pathways, CEP-11981 can inhibit the formation of new blood vessels that

tumors rely on for growth and metastasis.

Data Presentation
Kinase Inhibitory Profile of CEP-11981
The following table summarizes the half-maximal inhibitory concentration (IC50) values of CEP-

11981 against various protein kinases, demonstrating its potent and multi-targeted nature.
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Target Kinase IC50 (nM)

VEGF-R1 3 ± 1

VEGF-R2 4 ± 1

TIE-2 22 ± 6

FGFR1 13

c-SRC 37

Aurora A 42

Data sourced from preclinical studies.[1][2]

Experimental Protocols
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of CEP-

11981 against the VEGFR-2 kinase.

Materials:

Recombinant human VEGFR-2 kinase domain

Poly(Glu, Tyr) 4:1 peptide substrate

ATP (Adenosine triphosphate)

CEP-11981 tosylate

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay

White, opaque 96-well plates

Plate reader capable of measuring luminescence
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Procedure:

Compound Preparation: Prepare a 10 mM stock solution of CEP-11981 tosylate in DMSO.

Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations

(e.g., ranging from 1 µM to 0.01 nM).

Assay Reaction Setup:

Add 5 µL of the diluted CEP-11981 or vehicle (DMSO) to the wells of a 96-well plate.

Add 20 µL of the kinase buffer containing the VEGFR-2 enzyme and the peptide substrate

to each well.

Pre-incubate the plate at room temperature for 10 minutes.

Initiation of Kinase Reaction:

Add 25 µL of kinase buffer containing ATP to each well to start the reaction. The final ATP

concentration should be at or near the Km for the enzyme.

Incubate the plate at 30°C for 60 minutes.

Detection:

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

Add 50 µL of Kinase-Glo® reagent to each well.

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the amount of kinase activity.

Calculate the percentage of inhibition for each concentration of CEP-11981 relative to the

vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Endothelial Cell Tube Formation Assay
This cell-based assay assesses the ability of CEP-11981 to inhibit the formation of capillary-like

structures by endothelial cells, a key step in angiogenesis.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., EGM-2)

Basement Membrane Extract (BME), such as Matrigel®

CEP-11981 tosylate

96-well cell culture plates

Calcein AM (for visualization)

Inverted microscope with a camera

Procedure:

Plate Coating:

Thaw the Basement Membrane Extract (BME) on ice overnight.

Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate, ensuring

the entire surface is covered.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

Cell Preparation:

Culture HUVECs in Endothelial Cell Growth Medium until they reach approximately 80-

90% confluency.
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Harvest the cells using trypsin and resuspend them in a basal medium (e.g., EBM-2)

containing a low percentage of serum (e.g., 0.5-1% FBS).

Count the cells and adjust the density to 1.5 x 10^5 cells/mL.

Treatment and Seeding:

Prepare serial dilutions of CEP-11981 tosylate in the low-serum basal medium.

In separate tubes, mix the HUVEC suspension with the different concentrations of CEP-

11981 or vehicle control.

Gently add 100 µL of the cell suspension (containing 1.5 x 10^4 cells) to each BME-coated

well.

Incubation:

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor

for tube formation periodically.

Visualization and Quantification:

After incubation, carefully remove the medium from the wells.

Stain the cells with Calcein AM (2 µg/mL in PBS) for 20-30 minutes at 37°C.

Visualize the tube network using an inverted fluorescence microscope.

Capture images of the tube network in each well.

Quantify the extent of tube formation by measuring parameters such as the total tube

length, number of junctions, and number of loops using image analysis software (e.g.,

ImageJ with an angiogenesis analyzer plugin).

Data Analysis:

Calculate the percentage of inhibition of tube formation for each concentration of CEP-

11981 relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration to

determine the IC50 value for the inhibition of tube formation.
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Caption: CEP-11981 Signaling Pathway Inhibition.
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Caption: In Vitro Kinase Inhibition Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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